molecular formula C14H13N3O2S B5695153 2-phenoxy-N-(pyridin-3-ylcarbamothioyl)acetamide

2-phenoxy-N-(pyridin-3-ylcarbamothioyl)acetamide

Cat. No.: B5695153
M. Wt: 287.34 g/mol
InChI Key: BIRAXQXUGNXVQZ-UHFFFAOYSA-N
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Description

2-phenoxy-N-(pyridin-3-ylcarbamothioyl)acetamide is a compound that belongs to the class of phenoxyacetamides. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phenoxy group, a pyridine ring, and a carbamothioyl group, which contribute to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(pyridin-3-ylcarbamothioyl)acetamide typically involves the reaction of 2-phenoxyacetamide with pyridine-3-carbamothioyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(pyridin-3-ylcarbamothioyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(pyridin-3-ylcarbamothioyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-(pyridin-4-ylcarbamothioyl)acetamide
  • 2-phenoxy-N-(pyridin-2-ylcarbamothioyl)acetamide
  • 2-phenoxy-N-(pyridin-3-ylcarbamoyl)acetamide

Uniqueness

2-phenoxy-N-(pyridin-3-ylcarbamothioyl)acetamide is unique due to its specific substitution pattern and the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This uniqueness can lead to different biological activities and potential therapeutic applications compared to its analogs .

Properties

IUPAC Name

2-phenoxy-N-(pyridin-3-ylcarbamothioyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-13(10-19-12-6-2-1-3-7-12)17-14(20)16-11-5-4-8-15-9-11/h1-9H,10H2,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRAXQXUGNXVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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